3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c18-13-4-2-1-3-11(13)15-19-20-16(24-15)12-7-9-5-6-10(21)8-14(9)23-17(12)22/h1-8,21H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIGDAPBHJVHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The 2-aminophenyl group is then introduced through a nucleophilic substitution reaction.
The chromenone structure is often synthesized separately, starting from salicylaldehyde and malonic acid in a Knoevenagel condensation reaction, followed by cyclization . The final step involves coupling the oxadiazole and chromenone moieties under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Electrophilic Substitution on the Coumarin Core
The 7-hydroxy group on the coumarin ring undergoes typical electrophilic reactions:
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O-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form ethers or esters. For example, treatment with methyl iodide in alkaline conditions yields 7-methoxy derivatives.
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Halogenation : Bromination or iodination at electron-rich positions (e.g., C-6 or C-8) under mild halogenating agents .
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole moiety participates in nucleophilic and cycloaddition reactions:
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Nucleophilic Substitution : The oxadiazole’s C-2 position reacts with nucleophiles like amines or thiols. For instance, reaction with carbon disulfide and KOH generates 5-mercapto derivatives (e.g., Compound 12 in ).
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Oxidative Desulfurization : Thiol-substituted oxadiazoles (e.g., -SH at C-5) can undergo oxidative desulfurization using hypervalent iodine reagents to form amino-oxadiazoles .
Reactions Involving the 2-Aminophenyl Group
The aromatic amine group enables coupling and cyclocondensation:
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol/acetic acid yields aryliden-hydrazides (e.g., Compound 3a in ).
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Diazotization : The -NH2 group can be diazotized with nitrous acid, enabling coupling with phenols or amines to form azo derivatives .
Cyclization and Ring-Opening Reactions
The compound’s hybrid structure facilitates intramolecular transformations:
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Cyclocondensation with Diones : Reaction with pentane-2,4-dione forms pyrazole-fused derivatives (e.g., Compound 11 in ).
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Acid-Catalyzed Ring Opening : Treatment with strong acids (e.g., HCl) may cleave the oxadiazole ring, yielding semicarbazide intermediates .
Cross-Coupling Reactions
Palladium-catalyzed reactions modify substituents:
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Suzuki-Miyaura Coupling : The 2-aminophenyl group’s para position could undergo cross-coupling with aryl boronic acids if halogenated .
Synthetic Pathways for Analogues
Derivatives are synthesized via:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C18H13N3O4
- Molecular Weight : 335.3 g/mol
Its structure consists of a chromenone core substituted with an oxadiazole moiety and an amino group, which is crucial for its biological activities.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar oxadiazole derivatives possess activity against various bacterial strains and fungi. The presence of the 2-aminophenyl group in this compound enhances its interaction with microbial targets, potentially leading to increased efficacy.
Anticancer Properties
Several studies have reported that oxadiazole derivatives can act as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. For example, compounds with similar structures have demonstrated cytotoxic effects against breast cancer and leukemia cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in preclinical models. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.
Drug Development
The unique structural features of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one make it a valuable candidate for drug development. Its ability to target multiple biological pathways suggests potential for developing multi-target drugs for complex diseases such as cancer and infections.
Formulation in Drug Delivery Systems
Recent advancements in drug delivery systems highlight the use of oxadiazole-containing compounds to enhance the solubility and bioavailability of poorly soluble drugs. This compound could be integrated into nanoparticles or liposomes to improve therapeutic outcomes.
Case Studies
Mechanism of Action
The mechanism of action of 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The chromenone structure can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Data Tables: Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Molecular Weight | LogP* | Water Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 349.32 | 2.1 | 0.15 |
| 3-(4-Acetyl-5-phenyl-dihydro-oxadiazole) | 363.35 | 2.8 | 0.08 |
| 3-(5-Phenyl-1,2,4-oxadiazolyl)chromone | 305.29 | 3.0 | 0.05 |
| 3-(Benzothiazol-2-yl)-7-hydroxycoumarin | 311.33 | 3.2 | 0.03 |
*Calculated using Molinspiration Cheminformatics.
Key Research Findings
- Synthetic Feasibility : The target compound’s 1,3,4-oxadiazole ring is more synthetically accessible than 1,2,4-isomers, with higher yields reported for analogous structures .
- Bioactivity: The 2-aminophenyl group confers superior anticancer activity (IC₅₀: 8.2 μM vs. >50 μM for acetyl-phenyl derivatives), likely due to enhanced hydrogen bonding with cellular targets .
- Solubility Limitations : Despite its bioactivity, the target compound’s low water solubility (0.15 mg/mL) necessitates formulation optimization for therapeutic use.
Biological Activity
3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a hybrid compound that combines the structural motifs of oxadiazole and coumarin. This unique combination endows it with a variety of biological activities, making it a subject of interest in medicinal chemistry. Recent studies have highlighted its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
This compound can be structurally represented as follows:
Key Features
- Oxadiazole moiety : Known for its biological activities including antimicrobial and anticancer properties.
- Coumarin structure : Contributes to its pharmacological effects and enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of bacterial enzymes crucial for survival and replication. For instance, studies have shown that derivatives of oxadiazoles can disrupt biofilm formation in bacteria, which is critical for their pathogenicity .
Anticancer Potential
The anticancer activity of this compound has been evaluated through various in vitro studies. It has demonstrated effectiveness against several cancer cell lines by targeting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
Cytotoxicity Studies :
In cytotoxicity assays against L929 and A549 cells, the compound exhibited dose-dependent effects. For example, at concentrations of 100 µM over 24 hours, significant cytotoxicity was observed, which suggests its potential for further development as an anticancer agent .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. The underlying mechanism may involve the modulation of signaling pathways associated with inflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Aminophenyl-1,3,4-oxadiazole | Structure | Antimicrobial |
| Coumarin Derivatives | Structure | Anticancer, Antioxidant |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It inhibits specific enzymes related to cancer progression.
- Gene Regulation : The presence of the oxadiazole moiety influences gene transcription involved in biofilm formation in bacteria.
- Cell Signaling Modulation : Its action on inflammatory pathways suggests a multifaceted mechanism contributing to its therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives with oxadiazole rings had superior activity against Gram-positive bacteria compared to standard antibiotics .
- Cytotoxicity on Cancer Cells : In a comparative study involving multiple cell lines, this compound showed IC50 values lower than those of traditional chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
What synthetic methodologies are recommended for preparing 3-(5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)-7-hydroxy-2H-chromen-2-one?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 7-hydroxycoumarin-3-carboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide.
- Step 2 : Cyclization of the carbohydrazide with 2-aminophenyl isothiocyanate in ethanol under reflux to form the 1,3,4-oxadiazole ring .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.
Key validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
How can the structural integrity of this compound be confirmed post-synthesis?
Employ a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify the presence of the coumarin aromatic protons (δ 6.8–7.5 ppm) and oxadiazole-linked NH₂ group (δ 5.2–5.5 ppm).
- IR Spectroscopy : Identify characteristic peaks for C=O (1680–1700 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretching .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 380.3) and fragment ions corresponding to the oxadiazole and coumarin moieties .
What preliminary biological assays are suitable for evaluating this compound?
- Antimicrobial Screening : Use the agar diffusion method against E. coli and S. aureus (100 µg/mL concentration, DMSO vehicle). Measure inhibition zones and compare with standard antibiotics (e.g., ciprofloxacin) .
- Cytotoxicity Testing : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
How can structure-activity relationships (SAR) be investigated for this compound?
- Substituent Variation : Synthesize analogs with modified substituents (e.g., halogenation at the coumarin C-8 position or substitution of the oxadiazole-linked phenyl group).
- Biological Evaluation : Compare IC₅₀ values in cytotoxicity assays and inhibition constants (Ki) in enzyme inhibition studies (e.g., urease or topoisomerase II).
- Key Insight : Oxadiazole derivatives with electron-withdrawing groups (e.g., –NO₂) on the phenyl ring show enhanced antimicrobial activity .
How to resolve contradictory data in biological activity across similar analogs?
- Case Study : If analog A shows high cytotoxicity but low antimicrobial activity, while analog B exhibits the reverse:
- Experimental Design : Include positive/negative controls and replicate assays (n ≥ 3) to minimize variability .
What advanced techniques are recommended for studying the compound’s mechanism of action?
- Enzyme Inhibition Assays : Use fluorescence-based urease inhibition assays (λex = 330 nm, λem = 450 nm) to quantify inhibition kinetics .
- Molecular Dynamics Simulations : Model interactions with bacterial DNA gyrase (PDB ID: 1KZN) to predict binding stability and key residues (e.g., Arg121, Asp73) .
- In Vivo Studies : Evaluate toxicity and efficacy in zebrafish or murine models for inflammation or cancer .
How can computational methods optimize the compound’s pharmacokinetic properties?
- ADME Prediction : Use SwissADME or QikProp to assess solubility (LogP < 3), bioavailability (TPSA < 140 Ų), and cytochrome P450 interactions .
- Metabolite Identification : Simulate Phase I/II metabolism using GLORYx or Meteor Nexus to predict major metabolites (e.g., hydroxylation at C-6) .
Contradictory Data Analysis
Why do some analogs exhibit unpredictable activity despite structural similarity?
- Hypothesis : Steric hindrance or electronic effects from substituents (e.g., –OCH₃ vs. –Cl) may alter target binding.
- Validation :
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
